4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate
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Overview
Description
4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate typically involves the condensation of 3-phenylchromone with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromone core can be oxidized to form quinone derivatives.
Reduction: Reduction of the carbonyl group can yield hydroxy derivatives.
Substitution: The phenyl and methoxybenzoate groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted chromone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl acetate
- 4-oxo-3-phenoxy-4H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-{4-[(tert-butoxycarbonyl)oxy]phenyl}propanoate
Uniqueness
4-oxo-3-phenyl-4H-chromen-7-yl 3-methoxybenzoate is unique due to the presence of the methoxybenzoate ester group, which can impart distinct chemical and biological properties compared to other chromone derivatives. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 3-methoxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O5/c1-26-17-9-5-8-16(12-17)23(25)28-18-10-11-19-21(13-18)27-14-20(22(19)24)15-6-3-2-4-7-15/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWXFAJUJKMVMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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